1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a phenylmethanesulfonyl group and a trifluoromethyl-1,3,4-oxadiazol-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to first synthesize the 1,3,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The phenylmethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds .
Scientific Research Applications
1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in having a trifluoromethyl group and sulfonyl functionality.
3-trifluoromethyl-1,2,4-triazoles: Shares the trifluoromethyl group and heterocyclic structure.
Uniqueness
1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of its structural features, including the piperidine ring, phenylmethanesulfonyl group, and trifluoromethyl-1,3,4-oxadiazol-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1-benzylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c16-15(17,18)14-20-19-13(24-14)12-6-8-21(9-7-12)25(22,23)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXQWKMBNDPPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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